![molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4](/img/structure/B1312915.png)
3-Iodo-1H-pyrrolo[3,2-C]pyridine
概要
説明
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a heterocyclic compound . It’s important to note that the specific properties and applications of this compound can vary depending on its exact structure and any additional functional groups present .
Synthesis Analysis
The synthesis of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” and similar compounds often involves complex organic reactions . The exact method can vary depending on the desired product and the starting materials available. For example, one common approach involves the reaction of a preformed pyrazole or pyridine with a suitable reagent .Molecular Structure Analysis
The molecular structure of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” is characterized by a pyrrolopyridine core with an iodine atom at the 3-position . The exact structure can be represented by the InChI code provided in the references .Chemical Reactions Analysis
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” can undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases . The exact reactions and their outcomes can depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a solid at room temperature . It should be stored under inert gas and kept in a dark place, sealed in dry conditions . .科学的研究の応用
Nervous System Diseases Treatment
Pyrrolopyridines, including compounds like 3-Iodo-1H-pyrrolo[3,2-C]pyridine, have been investigated for their potential to treat diseases of the nervous system due to their biological activity. This includes research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where modulation of specific neural pathways could be beneficial .
Immune System Modulation
These compounds also show promise in modulating the immune system, which could be useful in treating autoimmune diseases or in enhancing the body’s response to infections or vaccines .
Antidiabetic Activity
Research has indicated that pyrrolopyridines may have antidiabetic properties, potentially offering a new avenue for diabetes treatment through insulin regulation or protection of pancreatic beta cells .
Antimycobacterial Properties
There is evidence to suggest that these compounds could be effective against mycobacterial infections, such as tuberculosis, due to their antimicrobial properties .
Antiviral Applications
Pyrrolopyridines have been studied for their antiviral activities, which could make them candidates for treating viral infections or as part of antiviral drug development efforts .
Antitumor and Anticancer Research
The antitumor properties of pyrrolopyridines are being explored, particularly in the context of targeted cancer therapies where they may inhibit specific pathways involved in cancer cell proliferation .
Analgesic and Sedative Potential
New derivatives of pyrrolopyridines have been synthesized with potential analgesic and sedative activities, which could lead to new treatments for pain and anxiety disorders .
FGFR Inhibitors for Cancer Therapy
Some 1H-pyrrolopyridine derivatives are being designed as potent FGFR (Fibroblast Growth Factor Receptors) inhibitors, which are relevant in cancer therapy as they can interfere with cancer cell growth and survival .
Safety And Hazards
特性
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRAGHEIVZOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470627 | |
| Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
877060-47-4 | |
| Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


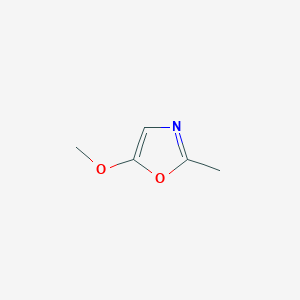
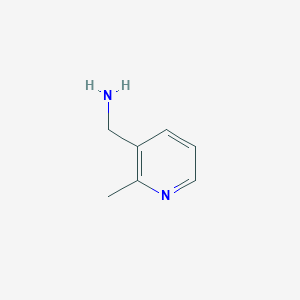



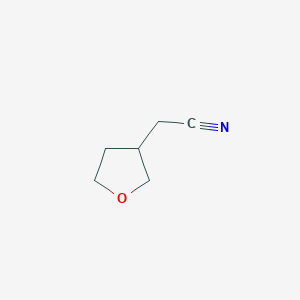

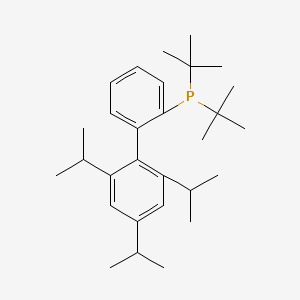
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)
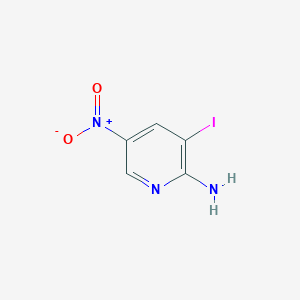

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
